molecular formula C11H8F3NO2 B1323089 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 503147-99-7

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B1323089
CAS No.: 503147-99-7
M. Wt: 243.18 g/mol
InChI Key: KDFGBTUNMHUFHW-UHFFFAOYSA-N
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Description

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one has been studied for its synthesis and biological properties. Chilin et al. (2003) found that derivatives of this compound exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation compared to 8-MOP, without mutagenicity and skin phototoxicity. These derivatives were promising as photochemotherapeutic agents (Chilin et al., 2003).

Antimicrobial Agents

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline, which showed significant antibacterial and antifungal activity. These compounds represent a potential class of antimicrobial agents (Holla et al., 2006).

Lanthanide Antennas for Sensing

In 2020, Fueyo-González et al. described the use of 8-Methoxy-4,5-dihydrocyclopenta[de]quinolin-2(1H)-one derivatives as lanthanide antennas for water sensing. These compounds exhibited selective Eu3+ luminescence in organic solvents and could be used as highly sensitive water sensors (Fueyo-González et al., 2020).

Cytotoxicity and Anticancer Potential

Bonacorso et al. (2016) conducted a study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, starting from isatin and alky(aryl/heteroaryl) ketones. Some of these compounds demonstrated significant cytotoxicity in human leukocytes at high concentrations, indicating their potential in cancer research (Bonacorso et al., 2016).

Nucleophilic Substitution in Proton Sponges

Dyablo and Pozharskii (2019) explored the nucleophilic substitution in quinoline proton sponges, including derivatives of 8-methoxyquinoline. They found that these compounds could act as ligands for both protic and Lewis acids, contributing to the understanding of quinoline chemistry (Dyablo & Pozharskii, 2019).

Safety and Hazards

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Properties

IUPAC Name

8-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(11(12,13)14)5-9(16)15-10(6)8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGBTUNMHUFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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